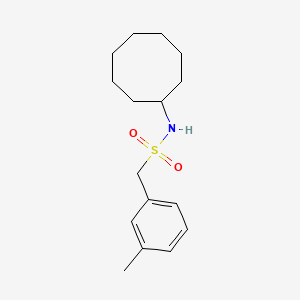![molecular formula C22H18N4O2S2 B4627556 3-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4627556.png)
3-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Overview
Description
The compound belongs to a class of chemicals known for their complex synthesis and multifaceted chemical behaviors. While specific literature on this exact compound was not found, related research offers insights into the synthesis, structure, and properties of similar compounds, providing a useful proxy for understanding.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step processes that can include the Gewald reaction, cyclization, and functional group transformations. For example, novel thienopyrazole derivatives have been synthesized through innovative methods, involving reactions with chloroacetyl chloride, thiourea, and various alkylating agents to afford S-alkylated compounds (Ahmed et al., 2018).
Molecular Structure Analysis
Molecular structure elucidation of such compounds often employs spectroscopic techniques, including NMR, IR, and mass spectrometry. Crystallography can provide detailed insights into the arrangement of atoms within the molecule, revealing the geometry, bond lengths, and angles critical to understanding the compound's reactivity and properties. A study on related compounds has detailed the molecular structure using these techniques (Kumara et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving these compounds can vary widely, including nucleophilic substitution, electrophilic addition, and cyclization reactions, reflecting the compound's functional groups' reactivity. For instance, thienopyrazole derivatives have shown reactivity towards various reagents, leading to the formation of novel compounds with potential biological activity (El-Dean et al., 2015).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These characteristics can influence the compound's application and stability. Research on similar compounds provides insights into their thermal stability and intermolecular interactions, important for predicting behavior in various conditions (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical species, define the compound's interactions and its potential as a precursor for further chemical modifications. The study of pyrazole and thienopyrazole derivatives has revealed significant insights into their chemical behavior, useful for designing new compounds with desired functionalities (Ahmed et al., 2018).
Scientific Research Applications
Synthesis and Characterization
The compound is related to a class of chemicals that have been synthesized using innovative methods to create novel thienopyrazole derivatives. These compounds are characterized by their unique structural features, which are elucidated using spectral analyses such as FT-IR, 1H-NMR, and mass spectroscopy. The synthesis involves reactions under specific conditions, leading to various derivatives with potential biochemical and pharmacological applications (Ahmed et al., 2018).
Precursor to Heterocyclic Compounds
These thienopyrazole derivatives serve as versatile precursors for synthesizing pyrazolothienopyrimidines and imidazopyrazolothienopyrimidines, expanding the chemical space for potential therapeutic agents. Such reactions facilitate the creation of compounds with varying functional groups, demonstrating the compound's utility in heterocyclic chemistry and its relevance in designing new molecules for biological applications (Zaki et al., 2015).
Antimicrobial and Anti-inflammatory Activities
Research has demonstrated that derivatives of thienopyrazole compounds exhibit significant antibacterial and antifungal activities against both gram-positive and gram-negative bacteria, as well as anti-inflammatory properties. These findings suggest potential applications in developing new antimicrobial and anti-inflammatory agents, highlighting the importance of these compounds in medicinal chemistry (El-Dean et al., 2015).
Cytotoxicity Studies
Some newly synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been screened for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies are crucial for understanding the compound's potential in cancer research, providing insights into their applicability in developing anticancer agents (Hassan et al., 2014).
properties
IUPAC Name |
3-methyl-N-(phenacylcarbamothioyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S2/c1-14-17-12-19(30-21(17)26(25-14)16-10-6-3-7-11-16)20(28)24-22(29)23-13-18(27)15-8-4-2-5-9-15/h2-12H,13H2,1H3,(H2,23,24,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODINXSCASXLNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC(=S)NCC(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2-chlorophenoxy)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4627480.png)
![4-{[(cyclohexylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4627488.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4627493.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4627497.png)

![1-ethyl-N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B4627509.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4627524.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4627534.png)
![8,9-dimethyl-2-(2-pyridinyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627539.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B4627541.png)
![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-fluorobenzoate](/img/structure/B4627543.png)
![3-(anilinosulfonyl)-4-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4627555.png)
